2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
L-tyrosine, glycyl-l-phenylalanyl-l-phenylalanyl-(9ci) is a complex peptide compound composed of the amino acids L-tyrosine, glycyl, L-phenylalanyl, and L-phenylalanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosine, glycyl-l-phenylalanyl-l-phenylalanyl-(9ci) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-tyrosine, glycyl-l-phenylalanyl-l-phenylalanyl-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups replacing the original ones.
Scientific Research Applications
L-tyrosine, glycyl-l-phenylalanyl-l-phenylalanyl-(9ci) has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-tyrosine, glycyl-l-phenylalanyl-l-phenylalanyl-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to active sites or altering protein conformation. Key pathways include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: A precursor to neurotransmitters and hormones.
L-phenylalanine: An essential amino acid involved in protein synthesis.
Glycyl-l-phenylalanyl: A dipeptide with potential biological activity.
Properties
CAS No. |
75005-82-2 |
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Molecular Formula |
C29H32N4O6 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C29H32N4O6/c30-18-26(35)31-23(15-19-7-3-1-4-8-19)27(36)32-24(16-20-9-5-2-6-10-20)28(37)33-25(29(38)39)17-21-11-13-22(34)14-12-21/h1-14,23-25,34H,15-18,30H2,(H,31,35)(H,32,36)(H,33,37)(H,38,39) |
InChI Key |
DZUFFKWMOHYLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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